Bryostatin 2

Description

This compound has been reported in Bugula neritina with data available.

semisynthetic cpd from Ectoprocta (Bryozoa); activates protein kinase C

Structure

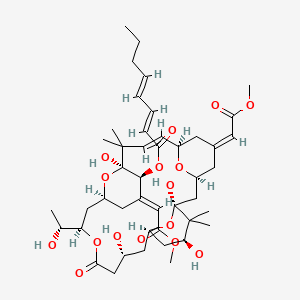

2D Structure

Properties

IUPAC Name |

[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPGUSBNMQRYNL-IZBIBDMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

863.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-28-6 | |

| Record name | (+)-Bryostatin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87745-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bryostatin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Bryostatin 2: A Technical Guide to its Source and Isolation from Bugula neritina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a complex macrolide lactone first isolated from the marine bryozoan Bugula neritina.[1][2] It belongs to a family of over 20 structurally related bryostatins that have garnered significant scientific interest due to their potent biological activities, particularly their ability to modulate the protein kinase C (PKC) family of enzymes.[3][4][5] This technical guide provides an in-depth overview of the source of this compound, a detailed methodology for its isolation and purification from Bugula neritina, and a summary of its key analytical and biological characteristics. While Bugula neritina is the source organism, it is now understood that the true producer of the bryostatins is a bacterial symbiont, "Candidatus Endobugula sertula". The concentration of these compounds in their natural source is exceedingly low, typically in the range of 10⁻⁵ to 10⁻⁷ % of the wet weight of the organism, presenting a significant challenge for their large-scale production.

Source and Biological Context

Bugula neritina is a colonial marine invertebrate found in temperate waters worldwide. The bryostatins are believed to play a role in the chemical defense of the organism's larvae. The actual biosynthesis of the bryostatin backbone is attributed to a symbiotic gamma-proteobacterium, "Candidatus Endobugula sertula," which resides within the larvae of Bugula neritina. This symbiotic relationship highlights the microbial origin of many complex marine natural products.

Isolation and Purification of this compound

The isolation of this compound from Bugula neritina is a multi-step process involving extraction, solvent partitioning, and extensive chromatography. The following protocol is a composite methodology based on established procedures for bryostatin isolation, with a focus on the separation of this compound.

Experimental Protocols

1. Collection and Initial Processing of Bugula neritina

-

Collection: Bugula neritina colonies are collected from their marine habitat.

-

Storage: The collected biomass should be immediately frozen or preserved in a solvent such as methanol or isopropanol to prevent degradation of the target compounds.

-

Homogenization: The preserved or frozen material is homogenized to increase the surface area for efficient extraction.

2. Extraction

-

Solvent System: The homogenized biomass is exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of methanol and dichloromethane (CH₂Cl₂).

-

Procedure:

-

The homogenized Bugula neritina is soaked in the extraction solvent at room temperature for 24-48 hours.

-

The solvent is decanted, and the process is repeated multiple times (typically 3-4 times) to ensure complete extraction.

-

The combined extracts are then filtered to remove solid debris.

-

The filtrate is concentrated under reduced pressure to yield a crude extract.

-

3. Solvent Partitioning

-

Purpose: To separate the bryostatins from highly polar and nonpolar impurities.

-

Procedure:

-

The crude extract is suspended in a biphasic solvent system, commonly ethyl acetate (EtOAc) and water.

-

The mixture is thoroughly shaken in a separatory funnel and allowed to separate.

-

The organic (EtOAc) layer, containing the bryostatins, is collected.

-

The aqueous layer is typically re-extracted with EtOAc to maximize the recovery of the target compounds.

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

4. Chromatographic Purification

A series of chromatographic steps are required to isolate this compound from the complex mixture of other bryostatins and remaining impurities.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60 Å, 70-230 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing bryostatins are pooled.

-

-

Step 2: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A solvent system such as methanol or a mixture of dichloromethane and methanol.

-

Purpose: To separate compounds based on their size and polarity.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is typically used for the separation of bryostatin analogues.

-

Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly employed.

-

Detection: UV detection at a wavelength around 230 nm is suitable for monitoring the elution of bryostatins.

-

Separation of this compound: Fine-tuning of the HPLC gradient is crucial for the separation of this compound from other closely related bryostatins, such as Bryostatin 1. The separation is based on the subtle differences in their polarity.

-

Experimental Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bryostatins: Biological context and biotechnological prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed PKC-targeting bryostatin analogs modulate innate immunity and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C45H66O16 | CID 6438131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bryostatin 2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, a group of potent modulators of Protein Kinase C (PKC). Originally isolated from the marine bryozoan Bugula neritina, this natural product has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the primary mechanism of action of this compound, with a focus on its interaction with the PKC signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex polyketide with a 20-membered macrolactone ring. Its intricate structure features several stereocenters and functional groups that are crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | [(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.1³,⁷.1¹¹,¹⁵]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate[3] |

| SMILES | O=C(/C=C/C=C/CCC)O--INVALID-LINK----INVALID-LINK--([H])O3)O)=O)([H])--INVALID-LINK--C)([H])C1">C@@(C(C)(/C=C/--INVALID-LINK--([H])O--INVALID-LINK--([H])C[C@]3(C(C)([C@H]2O)C)O)C)O[1] |

| Molecular Formula | C₄₅H₆₆O₁₆ |

| Molecular Weight | 863.00 g/mol |

| Physicochemical Property | Value |

| Physical Form | Colorless to light yellow film |

| Solubility | Soluble in methanol and ethanol |

| Storage Conditions | Store at -20°C |

| Biological Source | Bugula neritina (marine bryozoan) |

Mechanism of Action: Protein Kinase C Modulation

The primary mechanism of action of this compound is the modulation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.

The Protein Kinase C (PKC) Family

The PKC family is divided into three main subfamilies based on their structure and activation requirements:

-

Conventional PKCs (cPKCs): (α, βI, βII, γ) Require both diacylglycerol (DAG) and Ca²⁺ for activation.

-

Novel PKCs (nPKCs): (δ, ε, η, θ) Require DAG but are Ca²⁺-independent.

-

Atypical PKCs (aPKCs): (ζ, ι/λ) Do not require DAG or Ca²⁺ for activation.

This compound and PKC Activation

This compound acts as a potent activator of conventional and novel PKC isoforms. It binds to the C1 domain of these enzymes, mimicking the endogenous activator diacylglycerol (DAG). This binding event induces a conformational change in the PKC molecule, leading to its translocation from the cytosol to the cell membrane and subsequent activation.

Activated PKC then phosphorylates a wide range of downstream target proteins, initiating signaling cascades that ultimately lead to various cellular responses. In the context of cancer, this compound-induced PKC activation can lead to cell cycle arrest, differentiation, and apoptosis in susceptible cancer cell lines.

Quantitative Biological Activity

The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay/Cell Line |

| Ki (PKC activator) | 5.9 nM | Protein Kinase C binding assay |

| ED₅₀ | 8.5 x 10⁻³ µg/mL | Murine P388 lymphocytic leukemia cell line |

Note: Much of the detailed isoform-specific binding data and IC₅₀ values in a wide range of cell lines have been generated for Bryostatin 1, a close structural analog.

Experimental Protocols

PKC Translocation Assay

This assay is used to visualize the movement of PKC from the cytosol to the cell membrane upon activation by compounds like this compound.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., CHO-K1, NIH 3T3) in appropriate media.

-

Transiently transfect the cells with a plasmid encoding a PKC isoform fused to a fluorescent protein (e.g., GFP-PKCδ).

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well imaging plate.

-

Replace the culture medium with a suitable imaging buffer.

-

Add this compound at the desired concentration (e.g., 100 nM) to the wells.

-

-

Live-Cell Imaging:

-

Acquire fluorescence images of the cells at different time points (e.g., 0, 5, 15, and 30 minutes) using a high-content imaging system or a fluorescence microscope.

-

-

Image Analysis:

-

Quantify the fluorescence intensity in the cytosolic and membrane regions of the cells at each time point.

-

Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of PKC translocation.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to assess the cytotoxic effects of compounds like this compound on cancer cell lines.

Methodology:

-

Cell Seeding:

-

Seed the cancer cells of interest (e.g., P388, U937) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.

Conclusion

This compound is a potent natural product with a well-defined mechanism of action centered on the activation of Protein Kinase C. Its complex chemical structure and significant biological activity make it a valuable tool for cancer research and a potential lead compound for the development of novel anti-neoplastic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look at its interaction with the PKC signaling pathway, and practical experimental protocols to aid researchers in their investigations of this promising molecule. Further studies are warranted to fully elucidate its therapeutic potential and to explore the development of synthetic analogs with improved pharmacological profiles.

References

Bryostatin 2 and Protein Kinase C: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a complex macrolide lactone derived from the marine bryozoan Bugula neritina. It is a potent modulator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Unlike the well-known tumor-promoting phorbol esters, bryostatins exhibit a unique profile of PKC activation, leading to distinct and often opposing biological outcomes. This has positioned bryostatins, including this compound, as compelling therapeutic candidates for a range of diseases, from cancer to neurological disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with Protein Kinase C.

This compound and Protein Kinase C Interaction

The primary mechanism of action of this compound is its high-affinity binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[1][2] The C1 domain is the binding site for the endogenous second messenger diacylglycerol (DAG). By mimicking DAG, this compound induces a conformational change in the PKC enzyme, leading to its activation and translocation from the cytosol to cellular membranes, a hallmark of PKC activation.[3][4]

However, the interaction of this compound with PKC is more nuanced than that of phorbol esters. While both classes of compounds bind to the C1 domain, they induce different downstream signaling events. For instance, phorbol esters like 12-O-tetradecanoylphorbol-13-acetate (TPA) cause a rapid and sustained activation of PKC, which can lead to tumor promotion.[4] In contrast, bryostatins often induce a transient activation of PKC, followed by its downregulation. This differential regulation of PKC isoforms is thought to be responsible for the unique biological activities of bryostatins, including their antitumor properties.

Quantitative Analysis of Bryostatin-PKC Interaction

The binding affinity of bryostatins for PKC is a key determinant of their biological activity. While specific Ki values for this compound across all PKC isoforms are not extensively consolidated in the literature, data for the closely related Bryostatin 1 and other analogs provide valuable insights. The affinity of this compound for PKC is known to be in the nanomolar range.

| Compound | PKC Isoform | Binding Affinity (Ki, nM) | Reference |

| Bryostatin 1 | PKCα | 1.35 | |

| Bryostatin 1 | PKCβ2 | 0.42 | |

| Bryostatin 1 | PKCδ | 0.26 | |

| Bryostatin 1 | PKCε | 0.24 | |

| This compound Analog (C7-OAc) | Pan-PKC | 13 | |

| This compound Analog (C7-OH) | Pan-PKC | 1000 |

Note: This table summarizes available quantitative data. Further research is needed for a comprehensive profile of this compound across all PKC isoforms.

Signaling Pathways Modulated by this compound

Activation of PKC by this compound triggers a cascade of downstream signaling events that vary depending on the cell type and the specific PKC isoforms involved.

Caption: this compound signaling pathway via PKC activation.

One of the key pathways modulated by this compound-activated PKC is the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. Activation of the ERK pathway has been implicated in the Bryostatin-induced differentiation of certain cancer cells.

Furthermore, this compound can influence cell survival and apoptosis by modulating the expression and phosphorylation of Bcl-2 family proteins. For example, it has been shown to upregulate the anti-apoptotic protein Mcl-1 and induce the phosphorylation of Bcl-2.

Experimental Protocols

PKC Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound for PKC.

Caption: Workflow for a competitive PKC binding assay.

Methodology:

-

Preparation of PKC: Isolate PKC from a suitable source, such as cell lysates or use purified recombinant PKC isoforms.

-

Assay Setup: In a microtiter plate, combine the PKC preparation, a fixed concentration of a radiolabeled phorbol ester such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), and varying concentrations of this compound or a control compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the PKC-bound radioligand from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of [3H]PDBu binding) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to activate the catalytic function of PKC.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a PKC source, a specific peptide substrate for PKC, ATP (including γ-32P-ATP), and the necessary cofactors (e.g., phospholipids, calcium for conventional PKCs).

-

Activation: Add this compound at various concentrations to the reaction mixture to activate PKC.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a set time.

-

Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto phosphocellulose paper.

-

Separation and Quantification: Separate the phosphorylated substrate from the unreacted [γ-32P]ATP. The amount of incorporated 32P into the substrate, which is proportional to PKC activity, is quantified using a scintillation counter or by autoradiography.

Cellular PKC Translocation Assay

This cell-based assay visualizes the activation of PKC by monitoring its movement from the cytosol to the cell membrane.

Caption: Experimental workflow for a PKC translocation assay.

Methodology:

-

Cell Line: Use a cell line that expresses a specific PKC isoform tagged with a fluorescent protein (e.g., GFP-PKCδ).

-

Cell Culture and Treatment: Plate the cells and treat them with this compound at the desired concentration.

-

Live-Cell Imaging: Monitor the subcellular localization of the GFP-tagged PKC in real-time using fluorescence microscopy.

-

Image Analysis: Quantify the translocation by measuring the change in fluorescence intensity in the cytoplasm versus the plasma membrane over time. A decrease in cytosolic fluorescence and a corresponding increase at the membrane indicate PKC activation.

Conclusion

This compound is a potent and unique modulator of Protein Kinase C. Its ability to bind with high affinity to the C1 domain of conventional and novel PKC isoforms initiates a cascade of signaling events that differ significantly from those induced by phorbol esters. This distinction underlies the therapeutic potential of this compound in various diseases. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of this promising natural product and its analogs as therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic power of this compound.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Bryostatin 2 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant interest in the field of oncology due to their potent and complex biological activities. Bryostatins, including this compound, are powerful modulators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in intracellular signal transduction pathways regulating cell growth, differentiation, and apoptosis. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cells, focusing on its mechanism of action, effects on key signaling pathways, and quantitative data from in vitro studies.

Core Mechanism of Action: Protein Kinase C Modulation

This compound exerts its primary biological effects through its interaction with the C1 domain of PKC isozymes, mimicking the endogenous ligand diacylglycerol (DAG). This interaction leads to the translocation of PKC from the cytosol to the cell membrane, initiating a cascade of downstream signaling events. The binding affinity of this compound to PKC is potent, although it is reported to be approximately one order of magnitude lower than that of Bryostatin 1.

The consequences of PKC activation by this compound are context-dependent and can vary based on the specific PKC isoform involved, the cell type, and the duration of exposure. Short-term exposure typically leads to PKC activation, while prolonged exposure can result in the downregulation of certain PKC isoforms. This biphasic activity contributes to the diverse and sometimes opposing biological outcomes observed in different cancer models.

Quantitative Data on the Biological Activity of this compound

Quantitative data on the in vitro activity of this compound is crucial for understanding its potency and for designing further preclinical and clinical studies. The following tables summarize the available quantitative data for this compound and, for comparative purposes, the more extensively studied Bryostatin 1.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| SH-SY5Y | Human Neuroblastoma | DNA Synthesis Inhibition | 100 nM | [1][2] |

| P-388 | Murine Lymphocytic Leukemia | ED50 | Not explicitly found for this compound, but research suggests potential. |

Table 2: Protein Kinase C (PKC) Binding Affinity

| Compound | Parameter | Value | Notes | Reference |

| This compound | Kᵢ | 1 order of magnitude higher than Bryostatin 1 | Indicates slightly lower binding affinity compared to Bryostatin 1. | [1][2] |

| Bryostatin 1 | Kᵢ | 0.8-3.0 nM | For various PKC isoforms (α, β1, γ, δ, ε, η, θ). |

Table 3: Comparative Growth Inhibition of Bryostatin 1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SIG-M5 | Acute Myeloid Leukemia | 0.001716 |

| M059J | Glioblastoma | 0.001774 |

| MOG-G-UVW | Glioma | 0.002630 |

| SU-DHL-8 | B-cell Lymphoma | 0.003306 |

| RERF-LC-MS | Lung Adenocarcinoma | 0.004441 |

| M14 | Melanoma | 0.004633 |

| Note: This data is for Bryostatin 1 and is provided for comparative context due to the limited availability of specific IC50 values for this compound. |

Signaling Pathways Modulated by this compound

This compound's interaction with PKC triggers a complex network of signaling pathways that ultimately determine the cellular response. The two most prominent pathways implicated in its anti-cancer activity are the Protein Kinase C (PKC) signaling cascade and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

PKC Signaling Pathway

As a direct modulator of PKC, this compound initiates a signaling cascade that can lead to diverse cellular outcomes, including proliferation, differentiation, or apoptosis, depending on the cellular context and the specific PKC isoforms activated.

PKC Signaling Pathway Activation by this compound.

ERK/MAPK Signaling Pathway

Activation of PKC by this compound often leads to the subsequent activation of the Raf-MEK-ERK (MAPK) pathway. This pathway is a critical regulator of cell proliferation and differentiation. In some cancer cells, sustained activation of the ERK pathway by bryostatins can lead to cell cycle arrest and differentiation, rather than proliferation.

This compound-mediated activation of the ERK/MAPK pathway.

Modulation of Apoptosis through Bcl-2 Family Proteins

This compound can influence the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, thereby tipping the scales towards or away from programmed cell death. In some contexts, bryostatins can lead to the upregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, promoting cell survival.[2] Conversely, in other scenarios, they can induce the expression of pro-apoptotic proteins.

Modulation of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of a compound's biological activity. The following sections outline standard methodologies for key in vitro assays used to characterize the effects of this compound on cancer cells.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate vehicle controls) for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-Mcl-1).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager.

-

Analysis: Analyze the band intensities to determine the relative protein levels.

General workflow for Western Blot analysis.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membranes.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a potent modulator of PKC with demonstrated biological activity in a variety of cancer cell lines. Its ability to influence key signaling pathways, such as the PKC and ERK/MAPK cascades, and to modulate the expression and activity of apoptosis-regulating proteins, underscores its potential as an anti-cancer agent. However, the cellular responses to this compound are complex and can range from growth inhibition and differentiation to the promotion of survival, depending on the specific cellular context. Further research is warranted to fully elucidate the therapeutic potential of this compound, to identify predictive biomarkers for its efficacy, and to explore its use in combination with other anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing natural product.

References

Bryostatin 2: A Technical Guide to its Discovery, History, and Core Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin 2 is a complex macrolide lactone first isolated from the marine bryozoan Bugula neritina. As a potent modulator of protein kinase C (PKC), it has garnered significant interest for its potential therapeutic applications, particularly in oncology. This document provides a comprehensive technical overview of the discovery, history, and fundamental biological activities of this compound. It includes detailed experimental protocols for its isolation and key biological assays, quantitative data on its bioactivity, and visual representations of its mechanism of action and experimental workflows.

Discovery and History

This compound was discovered as part of a larger investigation into the anticancer properties of compounds derived from the marine invertebrate Bugula neritina. The pioneering work was led by Dr. George R. Pettit and his research group at the Cancer Research Institute at Arizona State University.

The initial interest in Bugula neritina was sparked by its potent cytotoxic activity against the P388 murine lymphocytic leukemia cell line. Bioassay-guided fractionation of the bryozoan extracts led to the isolation and characterization of a family of related macrolides, termed the bryostatins. Bryostatin 1 was the first to be fully characterized in 1982.

This compound was subsequently isolated and its structure elucidated. It was found to be structurally very similar to Bryostatin 1, differing only by the presence of a hydroxyl group at the C-7 position instead of an acetoxy group.[1] This seemingly minor structural difference has been a subject of interest in structure-activity relationship studies. The initial isolation yielded only minuscule quantities of the compound, a common challenge in marine natural product chemistry, with yields often in the range of 10⁻⁵ to 10⁻⁷% of the wet weight of the organism.[2]

Chemical Properties

This compound is a macrocyclic lactone with a complex, highly oxygenated structure. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₅H₆₆O₁₆ |

| Molecular Weight | 863.00 g/mol |

| CAS Number | 87745-28-6 |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol and ethanol |

| Storage | Stable as a solid at -20°C. Avoid exposure to oxygen and direct sunlight. |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its potent modulation of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

This compound binds to the C1 domain of PKC, the same domain that binds the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters. This binding activates PKC, leading to its translocation to the cell membrane and the phosphorylation of downstream target proteins. However, unlike phorbol esters, bryostatins are generally considered to be non-tumor promoting and can even antagonize the effects of phorbol esters.

The activation of PKC by this compound triggers a cascade of signaling events that can have diverse and context-dependent effects on cells. For instance, in some cancer cell lines, PKC activation by bryostatins leads to cell cycle arrest, differentiation, and apoptosis.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway initiated by this compound's interaction with PKC.

Quantitative Data

The anti-cancer activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the effective dose (ED₅₀) values for this compound and its hydrogenated derivatives against the P388 murine lymphocytic leukemia cell line.

| Compound | Modification | P388 ED₅₀ (µg/mL) |

| This compound | - | 8.5 x 10⁻³ |

| Derivative 2a | Saturated side-chain diene | 8.5 x 10⁻³ |

| Derivative 2b | Hexahydro derivative | 5.1 x 10⁻² |

| Derivative 2c | Octahydro derivative | 2.9 x 10⁻¹ |

Data sourced from Pettit et al., Anticancer Drug Des., 1992.

Experimental Protocols

Isolation and Purification of this compound from Bugula neritina

This protocol is a generalized procedure based on the methods described by Pettit and colleagues for the isolation of bryostatins.

Materials:

-

Wet or frozen Bugula neritina

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction:

-

Homogenize the wet or freeze-dried B. neritina (e.g., 1 kg) with MeOH (3 x 2 L) at room temperature.

-

Filter the combined MeOH extracts and concentrate under reduced pressure using a rotary evaporator.

-

Partition the resulting aqueous suspension with CH₂Cl₂ (3 x 1 L).

-

Separate the CH₂Cl₂ layer, dry it over anhydrous Na₂SO₄, and concentrate to yield the crude extract.

-

-

Solvent Partitioning:

-

Dissolve the crude extract in 9:1 MeOH:H₂O and partition against hexane to remove nonpolar lipids.

-

Adjust the aqueous methanol phase to 4:1 MeOH:H₂O and extract with CH₂Cl₂.

-

Concentrate the CH₂Cl₂ phase to obtain a bryostatin-enriched fraction.

-

-

Column Chromatography:

-

Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of EtOAc and then MeOH.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) and a bioassay (e.g., P388 cytotoxicity assay) to identify active fractions.

-

-

Size Exclusion Chromatography:

-

Further purify the active fractions using Sephadex LH-20 column chromatography with MeOH as the eluent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification by reverse-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution profile with a UV detector (typically at 220-230 nm).

-

Collect the peak corresponding to this compound and confirm its identity by mass spectrometry and NMR spectroscopy.

-

P388 Murine Lymphocytic Leukemia Cytotoxicity Assay

This protocol outlines a standard method for determining the in vitro cytotoxicity of this compound.

Materials:

-

P388 murine lymphocytic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture P388 cells in RPMI-1640 medium.

-

Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium.

-

Add 100 µL of the diluted this compound solutions to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-drug control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the no-drug control.

-

Determine the ED₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protein Kinase C (PKC) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to PKC using a radiolabeled phorbol ester.

Materials:

-

Purified PKC isoforms

-

[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)

-

Phosphatidylserine and diolein

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation of Lipid Vesicles:

-

Prepare a mixture of phosphatidylserine and diolein in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

-

-

Binding Reaction:

-

In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC, and varying concentrations of unlabeled this compound.

-

Add a fixed concentration of [³H]-PDBu to each tube.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

-

Separation of Bound and Free Ligand:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PDBu) from the total binding.

-

Plot the percentage of specific [³H]-PDBu binding against the log of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-PDBu binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

This compound, a member of a unique family of marine-derived macrolides, continues to be a subject of intense scientific investigation. Its discovery and history are rooted in the exploration of natural products for novel therapeutic agents. As a potent modulator of the critical signaling enzyme Protein Kinase C, this compound exhibits significant anti-cancer properties. The detailed protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working with this fascinating and complex molecule. Further research into its precise mechanisms of action and the development of synthetic analogs will be crucial for realizing its full therapeutic potential.

References

The Role of Bryostatin 2 in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a macrocyclic lactone belonging to the bryostatin family, natural products isolated from the marine bryozoan Bugula neritina. These compounds have garnered significant interest in the scientific community for their potent modulation of protein kinase C (PKC), a family of enzymes pivotal to a myriad of cellular signaling pathways. While much of the research has focused on its congener, Bryostatin 1, this compound also demonstrates significant biological activity, primarily as a PKC activator. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its mechanism of action, downstream effects, and methodologies for its study.

Core Mechanism of Action: Protein Kinase C Modulation

This compound, like other members of its family, exerts its biological effects primarily through its interaction with the C1 domain of PKC isozymes, the same binding site for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol esters. Structurally, this compound is 7-O-deacetylbryostatin 1, featuring a hydroxyl group at the C7 position instead of an acetoxy group.[1] This seemingly minor structural alteration influences its binding affinity and subsequent biological activity.

Upon binding to the C1 domain, this compound induces the translocation of PKC from the cytosol to cellular membranes, a critical step in its activation.[2][3] Activated PKC then phosphorylates a wide array of substrate proteins, initiating a cascade of downstream signaling events that can influence cellular processes such as proliferation, differentiation, and apoptosis.

Quantitative Data on this compound Activity

The available quantitative data for this compound is limited compared to Bryostatin 1. However, key studies provide insights into its potency.

| Parameter | Cell Line/System | Value | Reference |

| ED50 (Growth Inhibition) | Murine P388 Lymphocytic Leukemia | 8.5 x 10-3 µg/mL | [4] |

| PKC Binding Affinity | Comparison to Bryostatin 1 | Approximately 4-fold less potent | [5] |

Signaling Pathways Modulated by this compound

The primary signaling event initiated by this compound is the activation of PKC. This leads to the modulation of several downstream pathways, influencing a range of cellular functions.

PKC Activation and Translocation

Incubation of cells with this compound leads to the translocation of PKC from the soluble cytosolic fraction to the membrane-bound particulate fraction. This relocalization is a hallmark of PKC activation. However, the translocation induced by bryostatins, including this compound, has been observed to be weaker than that induced by potent tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA).

Downstream Signaling and Cellular Effects

Once activated, PKC can influence various downstream signaling cascades. In B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin has been shown to induce differentiation and confer resistance to drug-induced apoptosis. This is associated with the upregulation of the anti-apoptotic protein Mcl-1 and the phosphorylation of Bcl-2. The activation of the extracellular signal-regulated kinase (ERK) pathway appears to play a role in this differentiation process in a PKC-dependent manner.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the published literature. However, established methods for studying PKC activation and binding can be adapted for use with this compound.

General Protocol for PKC Binding Assay

This protocol is a generalized method for assessing the binding affinity of a compound to PKC and would require optimization for specific use with this compound.

Materials:

-

Purified recombinant PKC isozymes

-

[3H]-Phorbol-12,13-dibutyrate ([3H]-PDBu)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl2, and 1 mg/mL bovine serum albumin)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the assay buffer, purified PKC isozyme, and [3H]-PDBu at a fixed concentration.

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no competitor and a control for non-specific binding.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of [3H]-PDBu binding (IC50).

-

Determine the inhibition constant (Ki) using the Cheng-Prusoff equation.

General Protocol for In-Cell PKC Translocation Assay

This is a generalized protocol to visualize PKC translocation and would need to be adapted for specific cell lines and imaging systems when studying this compound.

Materials:

-

Cell line of interest (e.g., A549 human lung carcinoma cells)

-

Cell culture medium and supplements

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a specific PKC isozyme

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for different time points. Include a vehicle-treated control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary antibody against the PKC isozyme of interest.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Analyze the images to quantify the translocation of PKC from the cytosol to the membrane.

Conclusion and Future Directions

This compound is a potent modulator of PKC, exhibiting distinct biological activities. While its primary mechanism of action through PKC activation is established, a comprehensive understanding of its isoform-specific interactions, the full spectrum of its downstream signaling pathways, and its therapeutic potential requires further investigation. The limited availability of quantitative data and specific experimental protocols for this compound highlights a significant knowledge gap. Future research, including head-to-head comparative studies with Bryostatin 1, detailed proteomic and phosphoproteomic analyses of this compound-treated cells, and the development of optimized experimental protocols, will be crucial to fully elucidate the role of this intriguing natural product in cell signaling and to explore its potential as a therapeutic agent.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural modifications of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Bryostatin 2: An In-depth Technical Guide to a Unique Modulator of Protein Kinase C Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin 2 is a complex macrolide lactone derived from the marine bryozoan Bugula neritina. It is a potent modulator of Protein Kinase C (PKC) isoforms, a family of serine/threonine kinases that are critical regulators of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune responses. Unlike the well-known phorbol esters, which are also potent PKC activators, this compound and its analogs exhibit a distinct profile of biological activities, making them a subject of intense research for therapeutic applications in cancer, neurological disorders, and HIV eradication.[1][2]

This technical guide provides a comprehensive overview of this compound's interaction with PKC isoforms, including its binding affinity, isoform selectivity, downstream signaling effects, and detailed experimental protocols for its study.

Mechanism of Action: A Tale of Two Activators

This compound, like other bryostatins and phorbol esters, exerts its biological effects by binding to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms.[3][4] This domain is the binding site for the endogenous second messenger diacylglycerol (DAG). Upon binding, this compound induces the translocation of PKC from the cytosol to cellular membranes, a key step in its activation.[5]

However, the downstream consequences of PKC activation by bryostatins differ significantly from those induced by phorbol esters. While phorbol esters are potent tumor promoters, bryostatins exhibit antitumor activity and can antagonize the effects of phorbol esters. This functional divergence is attributed to the distinct temporal and spatial patterns of PKC activation and downregulation induced by these two classes of compounds. Prolonged exposure to bryostatins leads to a more rapid and complete downregulation of certain PKC isoforms compared to phorbol esters.

Quantitative Analysis of this compound and PKC Isoform Interaction

Table 1: Binding Affinity (Ki) of this compound and Related Compounds for PKC

| Compound | PKC Isoform(s) | Ki (nM) | Cell/System | Reference |

| This compound | PKC (mixture) | 5.9 | Rat Brain | |

| Bryostatin 1 | PKCα | 1.35 | Recombinant | |

| Bryostatin 1 | PKCβ2 | 0.42 | Recombinant | |

| Bryostatin 1 | PKCδ | 0.26 | Recombinant | |

| Bryostatin 1 | PKCε | 0.24 | Recombinant | |

| Synthetic Analog 1 | PKC (mixture) | 3 | Rat Brain | |

| Synthetic Analog 2 | PKC (mixture) | 13 | Rat Brain | |

| Synthetic Analog 3 | PKC (mixture) | 1000 | Rat Brain | |

| Synthetic Analog 4 | PKC (mixture) | 19 | Rat Brain | |

| Synthetic Analog 5 | PKC (mixture) | 2.0 | Rat Brain | |

| Synthetic Analog 6 | PKC (mixture) | 1.4 | Rat Brain |

Note: The Ki of 5.9 nM for this compound was determined using a mixture of PKC isozymes, and therefore does not reflect its affinity for individual isoforms.

Table 2: Functional Effects of this compound on Specific PKC Isoforms

| PKC Isoform | This compound Concentration | Effect | Cell Line | Reference |

| PKCβ1 | 200 nM | No activation (translocation) observed | CHO-k1 | |

| PKC | Not specified | Weaker translocation compared to TPA | A549 |

Note: Bryostatin 1, in contrast to this compound, induces rapid translocation of PKCβ1 at the same concentration.

Signaling Pathways Modulated by this compound

The activation of PKC by this compound initiates a cascade of downstream signaling events that ultimately determine the cellular response. Two of the most well-characterized pathways are the ERK/MAPK pathway and the regulation of Bcl-2 family proteins.

PKC-Mediated Activation of the ERK/MAPK Pathway

Activation of PKC by this compound can lead to the stimulation of the Ras-Raf-MEK-ERK signaling cascade. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

Regulation of Apoptosis through Bcl-2 Family Proteins

This compound can modulate the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, thereby influencing cell fate. This regulation is often cell-type specific.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with PKC isoforms.

PKC Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of this compound for PKC by assessing its ability to compete with a radiolabeled ligand, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), for binding to the C1 domain.

References

- 1. Bryostatin - Wikipedia [en.wikipedia.org]

- 2. Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of potent bryostatin analogs that modulate PKC translocation selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry and biology of the bryostatins: potential PKC inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of effects of bryostatins 1 and 2 and 12-O-tetradecanoylphorbol-13-acetate on protein kinase C activity in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Bryostatin-1 in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bryostatin-1, a potent modulator of Protein Kinase C (PKC), has emerged as a compound of significant interest in preclinical Alzheimer's disease (AD) research. While initial inquiries may reference Bryostatin-2, the vast body of preclinical work in the context of AD has focused exclusively on Bryostatin-1. This technical guide provides a comprehensive overview of the key preclinical studies, experimental methodologies, and mechanistic pathways associated with Bryostatin-1's therapeutic potential in AD models. The data presented herein is collated from foundational studies that have paved the way for its clinical investigation.

Core Mechanism of Action

Bryostatin-1 primarily exerts its effects through the activation of Protein Kinase C (PKC) isozymes, with particular potency for the α and ε isoforms.[1][2] In the central nervous system, PKC activation is integral to synaptic plasticity, learning, and memory.[3] Preclinical evidence suggests that Bryostatin-1's neuroprotective effects in AD models are mediated through several downstream pathways following PKC activation.[3][4]

Signaling Pathways

The activation of PKC by Bryostatin-1 initiates a cascade of signaling events that counteract the pathological hallmarks of Alzheimer's disease. These pathways include the promotion of non-amyloidogenic processing of Amyloid Precursor Protein (APP), enhancement of synaptogenesis, and reduction of synaptic loss.

Quantitative Data from Preclinical Studies

The following tables summarize the key findings from pivotal preclinical studies of Bryostatin-1 in various animal models of Alzheimer's disease.

Table 1: Effects of Bryostatin-1 on Cognitive Function in AD Mouse Models

| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |

| APP/PS1 | 5 µg, oral administration, 3x/week for 1 week, then daily for 1 week | Morris Water Maze | Significantly improved memory (reduced latency to escape), most apparent during the first 3 days of testing. | |

| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Morris Water Maze | Prevented memory impairment observed at 5 months postpartum. | |

| 5XFAD | Not specified | Not specified | Cognitive deficits were prevented. |

Table 2: Neuropathological and Biochemical Effects of Bryostatin-1 in AD Mouse Models

| Animal Model | Treatment Protocol | Endpoint Measured | Key Quantitative Findings | Reference |

| APP/PS1 | 5 µg, oral administration | Amyloid Plaque Formation | Dose-dependent reduction in amyloid plaque formation. | |

| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Soluble Aβ levels | Reduced levels of soluble Aβ. | |

| Tg2576 | 30 µg/kg, intraperitoneal, 2x/week for 12 weeks | Synaptic Loss | Prevented and/or reversed the loss of hippocampal synapses. | |

| 5XFAD | Not specified | Synaptic Loss | Effectively prevented synaptic loss. | |

| 5XFAD | Not specified | Amyloid Plaques | Effectively prevented amyloid plaques. | |

| Wild-type Mice | Not specified | Synaptic Proteins | Increased levels of PSD-95. | |

| Wild-type Mice | Not specified | BDNF Levels | Increased levels of Brain-Derived Neurotrophic Factor. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols employed in the cited studies.

Animal Models

Preclinical studies of Bryostatin-1 have utilized several transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology:

-

APP/PS1: These mice co-express a chimeric mouse/human amyloid precursor protein (APPswe) and a mutant human presenilin 1 (PSEN1dE9). They develop amyloid plaques and cognitive deficits.

-

Tg2576: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to progressive Aβ deposition and age-dependent cognitive decline.

-

5XFAD: This model expresses five familial AD mutations in human APP and PSEN1 genes, resulting in an aggressive and rapid development of amyloid pathology and cognitive impairments.

Drug Administration

Bryostatin-1 has been administered through two primary routes in preclinical studies:

-

Intraperitoneal (i.p.) Injection: A common route for systemic drug delivery in rodent models. Dosages have typically been in the range of 30 µg/kg, administered twice weekly for chronic studies.

-

Oral Administration: Studies have also demonstrated the oral bioavailability and efficacy of Bryostatin-1. A protocol of 5 µg per mouse, administered three times a week for one week followed by daily administration, has been shown to be effective.

Behavioral Testing: Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool (typically 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues in the room. Each trial begins with the mouse being placed in the water at one of four starting positions. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: Following the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Analysis: Key metrics include escape latency during training, path length, swimming speed, and time spent in the target quadrant during the probe trial.

Immunohistochemistry for Amyloid-β Plaques

Immunohistochemistry (IHC) is used to visualize and quantify Aβ plaques in brain tissue.

-

Tissue Preparation: Mice are perfused, and brains are fixed (e.g., in 4% paraformaldehyde), sectioned, and mounted on slides.

-

Staining Protocol:

-

Antigen Retrieval: Sections are treated to unmask the antigenic sites, often using formic acid.

-

Blocking: Non-specific antibody binding is blocked using a serum-based solution.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aβ (e.g., 6E10).

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: A chromogenic substrate (e.g., DAB) or a fluorescent tag is used to visualize the antibody-antigen complex.

-

-

Quantification: The plaque burden is typically quantified by measuring the percentage of the total area of a specific brain region (e.g., hippocampus, cortex) that is occupied by Aβ plaques using image analysis software.

Western Blotting for Synaptic Proteins

Western blotting is employed to quantify the levels of specific proteins, such as synaptic markers and PKC isozymes.

-

Protein Extraction: Brain tissue is homogenized in a lysis buffer containing detergents and protease inhibitors to extract total protein.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against the protein of interest (e.g., PSD-95, synaptophysin, PKCε).

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody is used to bind to the primary antibody.

-

Detection: A chemiluminescent substrate is applied, and the resulting light signal is captured on X-ray film or with a digital imager.

-

-

Quantification: The intensity of the protein bands is measured and normalized to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion

Preclinical studies have consistently demonstrated the potential of Bryostatin-1 as a therapeutic agent for Alzheimer's disease. Its ability to activate PKC and subsequently modulate key pathological pathways, leading to reduced amyloid burden, preservation of synapses, and improved cognitive function in various animal models, provides a strong rationale for its continued investigation. The detailed methodologies and quantitative data summarized in this guide offer a valuable resource for researchers in the field of neurodegenerative disease and drug development. Further preclinical research may focus on optimizing dosing regimens, exploring combination therapies, and elucidating the full spectrum of its neuroprotective mechanisms.

References

Unveiling the Antineoplastic Potential of Bryostatin 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bryostatin 2, a macrocyclic lactone derived from the marine bryozoan Bugula neritina, has garnered interest for its potential antineoplastic properties. As a member of the bryostatin family, it is a potent modulator of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including its mechanism of action, available preclinical data, and the signaling pathways it influences. While research on this compound is less extensive than on its analogue, Bryostatin 1, this document synthesizes the available information to serve as a valuable resource for the scientific community.

Introduction

The bryostatins are a class of twenty-one structurally related macrolides that have been investigated for a range of therapeutic applications, most notably in oncology.[1] this compound is a naturally occurring analogue of Bryostatin 1, differing in the substitution at the C7 position.[2] The primary mechanism of action for bryostatins is their high-affinity binding to the C1 domain of PKC, the same site to which the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters bind.[3][4] However, unlike phorbol esters, bryostatins elicit a unique profile of cellular responses, including both activation and subsequent downregulation of specific PKC isozymes, leading to a complex and context-dependent range of biological outcomes.[5]

Quantitative Antineoplastic Data

Quantitative data on the antineoplastic activity of this compound is limited in the public domain. The most comprehensive data comes from studies on the murine P388 lymphocytic leukemia cell line.

| Compound | Cell Line | Activity (ED50) | Reference |

| This compound | P388 | Not explicitly stated, but used as a reference | |

| Saturated ester 2a (from this compound) | P388 | 8.5 x 10-3 µg/mL | |

| Hexahydro derivative 2b (from this compound) | P388 | 5.1 x 10-2 µg/mL | |

| Octahydrobryostatin 2c (from this compound) | P388 | 2.9 x 10-1 µg/mL |

Table 1: In Vitro Activity of this compound and its Derivatives Against P388 Lymphocytic Leukemia.

Mechanism of Action and Signaling Pathways

The predominant mechanism of action of this compound is the modulation of Protein Kinase C (PKC) activity. Bryostatins are known to bind to the regulatory C1 domain of PKC isozymes, leading to a cascade of downstream signaling events.

Protein Kinase C (PKC) Modulation

Studies comparing Bryostatin 1 and 2 have shown that both compounds induce the translocation of PKC from the cytosol to the membrane, a hallmark of PKC activation. However, this compound exhibits a lower binding affinity for PKC compared to Bryostatin 1, with a Ki value an order of magnitude higher. This difference in binding affinity may contribute to variations in their biological effects. Prolonged exposure to bryostatins can lead to the downregulation of certain PKC isozymes.

Downstream Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed, inferences can be drawn from studies on the broader bryostatin class, primarily Bryostatin 1. These pathways are often initiated by PKC activation and can influence cell differentiation, apoptosis, and proliferation.

In B-cell chronic lymphocytic leukemia (B-CLL) cells, bryostatin has been shown to induce differentiation in a PKC-dependent manner, which also involves the activation of the Extracellular signal-regulated kinase (ERK) pathway. Furthermore, bryostatin-induced resistance to apoptosis in these cells is associated with the upregulation of the anti-apoptotic protein Mcl-1 and phosphorylation of Bcl-2, effects that are abrogated by PKC and PI3-kinase inhibitors.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the literature. However, based on comparative studies with Bryostatin 1, the following general methodologies are employed.

Cell Culture and Viability Assays

-

Cell Lines: A variety of cancer cell lines can be used, such as P388 (murine lymphocytic leukemia), A549 (human lung carcinoma), and SH-SY5Y (human neuroblastoma).

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assays: Cell viability and proliferation can be assessed using standard methods such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, trypan blue exclusion, or direct cell counting.

Protein Kinase C (PKC) Translocation and Binding Assays

-

PKC Translocation: Cells are treated with this compound for various time points. Cytosolic and membrane fractions are then separated by differential centrifugation. PKC levels in each fraction are determined by Western blotting using specific antibodies against PKC isozymes.

-

PKC Binding: The binding affinity of this compound to PKC can be determined by competitive binding assays using a radiolabeled ligand such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu).

Discussion and Future Directions

The available evidence suggests that this compound is a biologically active compound with antineoplastic potential, primarily through its interaction with the PKC signaling pathway. However, the current body of research on this compound is significantly smaller than that for Bryostatin 1. Key areas for future investigation include:

-

Broad-Spectrum Antineoplastic Activity: A comprehensive evaluation of this compound's IC50 values across a wide panel of human cancer cell lines is needed to identify promising therapeutic targets.

-